4-Hydroxy-4-(2-nitrophenyl)butan-2-one
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Overview
Description
4-Hydroxy-4-(2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one typically involves an aldol reaction between p-nitrobenzaldehyde and acetone in the presence of a catalyst such as L-proline. This reaction is often carried out in aqueous micellar media using surfactants like cetyl trimethyl ammonium bromide (CTAB) to enhance the solubility of the reactants .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry are often applied to minimize the use of organic solvents and reduce environmental impact. The use of water as a solvent and surfactants to facilitate reactions is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrophenyl ketones or aldehydes.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl compounds.
Scientific Research Applications
4-Hydroxy-4-(2-nitrophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 4-Hydroxy-4-(3-nitrophenyl)butan-2-one
- 4-Hydroxy-4-(2-nitrophenyl)butan-2-one
Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns and interactions with biological targets, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-hydroxy-4-(2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3 |
InChI Key |
QLWGGIGZONFVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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